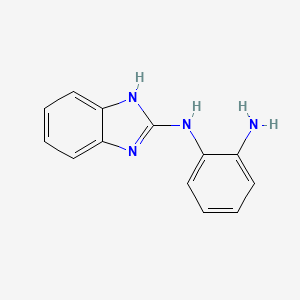

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine

説明

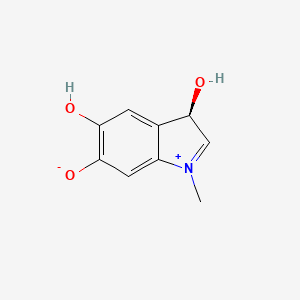

“N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine” is a compound that contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of benzimidazolyl anilines, which are similar to the compound , can start with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), can give 2-aryl benzimidazoles in high yield .

Molecular Structure Analysis

The benzimidazole core is planar, and the acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .

Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized by simple processes with high yield and efficiency . They have shown the effect of substituent groups in their structures on the bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .

Physical And Chemical Properties Analysis

The compound is a solid . Its IUPAC name is “N-(1H-benzimidazol-2-yl)benzenesulfonamide” and its InChI code is "1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H, (H2,14,15,16)" .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Benzimidazole-2-yl benzamide analogues have been investigated as allosteric activators of human glucokinase (GK). Allosteric GK activators play a crucial role in treating type-2 diabetes (T2D) by enhancing glucose metabolism. In vitro studies revealed that certain derivatives, such as compounds 2 and 7, significantly increased GK catalytic activity. Molecular docking investigations further supported their interactions with GK protein’s allosteric site residues, particularly Arg63. These findings suggest that benzimidazole-2-yl benzamide analogues could serve as lead compounds for developing safer and potent allosteric GK activators for T2D therapy .

Anticancer Research

The introduction of nitrogen-containing 5- or 6-membered rings in the N-substitution pattern of benzimidazole-2-yl benzamide derivatives has shown promise in anticancer research. These modifications enhance cytotoxic activity against cancer cell lines such as A549, MCF-7, and OVCAR-3. Researchers are exploring these compounds as potential candidates for novel cancer therapies .

Green Chemistry and Environmental Remediation

While not directly related to its biological applications, benzimidazole-2-yl benzamide can be synthesized using green chemistry principles. The application of eco-friendly synthesis methods contributes to environmental protection by minimizing waste and pollution .

作用機序

Target of Action

The primary target of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine and its analogues are allosteric activators of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, the compound increases the catalytic action of glucokinase, leading to enhanced glucose metabolism .

Biochemical Pathways

The activation of glucokinase by N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine impacts the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate, the first step in glucose metabolism . This leads to a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .

Result of Action

The activation of glucokinase by N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine leads to a significant hypoglycemic effect, making it a potential therapeutic agent for the treatment of type-2 diabetes . By enhancing glucose metabolism, it helps to lower blood glucose levels, addressing a key issue in diabetes management .

Safety and Hazards

特性

IUPAC Name |

2-N-(1H-benzimidazol-2-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGNBWCSPZNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1220080.png)